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molecular formula C20H20O4S B8545475 2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one

2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one

Cat. No. B8545475
M. Wt: 356.4 g/mol
InChI Key: JVYMZCHEMWESEX-UHFFFAOYSA-N
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Patent
US06492416B1

Procedure details

To a stirred solution of 4-bromo-2,2-dimethyl-5-{4-(methylsulfonyl)phenyl}-3(2H)-furanone (110 mg) and tetrakis(triphenylpalladium(0) (54 mg) in 30 ml benzene, were added 2 M aqueous sodium carbonate (0.22 ml) and 4-methyl-benzeneboronic acid (60 mg). The reaction solution was stirred at reflux for 24 hours. Then the solvent was evaporated off under reduced pressure. The resulting residue was extracted with 50 ml water and dichloromethane (50 ml×3). The organic layer was concentrated in vacuo and the resulting residue was separated by column chromatography (hexane/ethylacetate=2:1) to give 76 mg of 2,2-dimethyl-4-(4-methylphenyl)-5-{4-(methylsulfonyl)phenyl}-3(2H)-furanone as a solid. mp: 167-168° C. NMR: δ1.57 (s, 6H), 2.38 (s, 3H), 3.07 (s, 3H), 7.17 (m, 4H), 7.89 (m, 4H). IR (cm−1): 1707, 1660, 1531, 1289, 1230. MS (EI): 356 (m).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
triphenylpalladium(0)
Quantity
54 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=[O:19])[C:4]([CH3:18])([CH3:17])[O:5][C:6]=1[C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:26][C:27]1[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][CH:28]=1>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1([Pd-3](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][C:4]1([CH3:18])[C:3](=[O:19])[C:2]([C:30]2[CH:31]=[CH:32][C:27]([CH3:26])=[CH:28][CH:29]=2)=[C:6]([C:7]2[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:9][CH:8]=2)[O:5]1 |f:1.2.3,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
BrC=1C(C(OC1C1=CC=C(C=C1)S(=O)(=O)C)(C)C)=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
60 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
triphenylpalladium(0)
Quantity
54 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)[Pd-3](C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with 50 ml water and dichloromethane (50 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was separated by column chromatography (hexane/ethylacetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(=C(C1=O)C1=CC=C(C=C1)C)C1=CC=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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